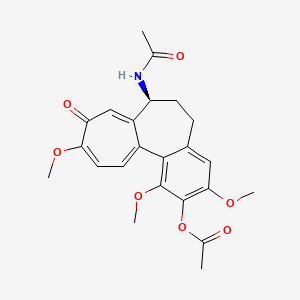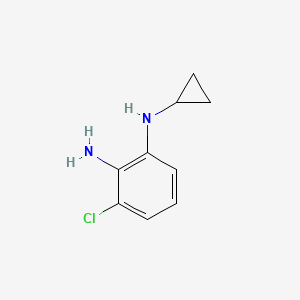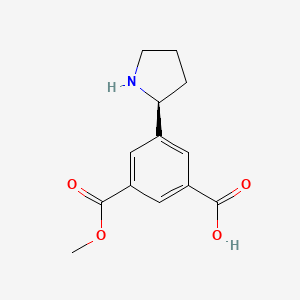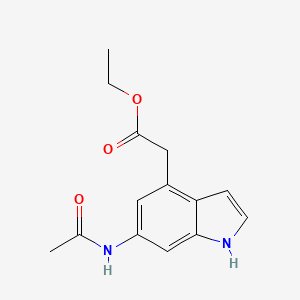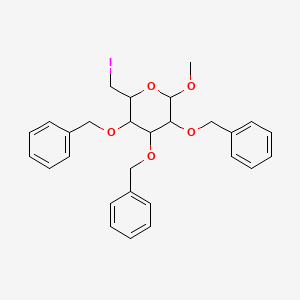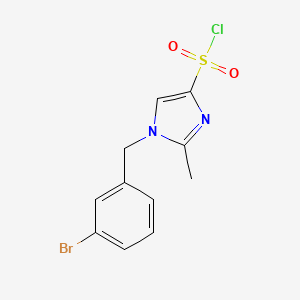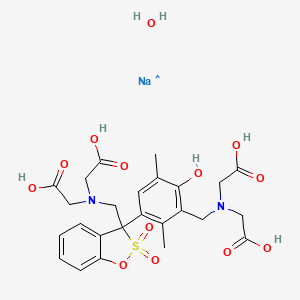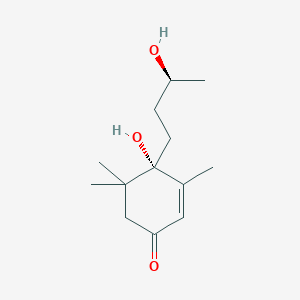
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group. This compound is primarily used in research and development settings, particularly in the pharmaceutical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol: A stereoisomer with similar chemical properties.
2,5-Difluorobenzyl alcohol: Shares the difluorophenyl group but lacks the pyrrolidine ring.
Pyrrolidin-3-ylmethanol: Lacks the difluorophenyl group but has a similar pyrrolidine structure.
Uniqueness
(4-(2,5-Difluorophenyl)pyrrolidin-3-yl)methanol is unique due to the combination of the difluorophenyl group and the pyrrolidine ring, which imparts specific chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
[4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2 |
Clé InChI |
VWUALDZGFPMIST-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


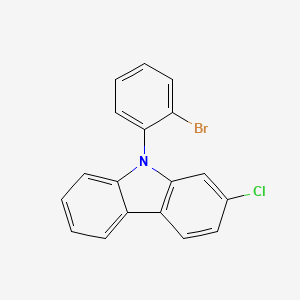
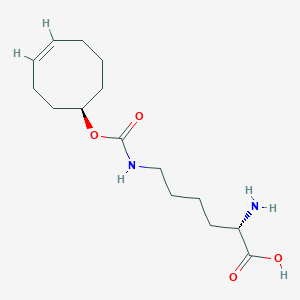
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)

